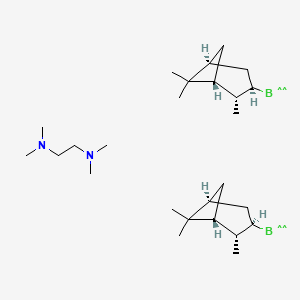
6-Chloro-5-methylpyridin-3-amine
Overview
Description
6-Chloro-5-methylpyridin-3-amine is a chemical compound belonging to the class of organic compounds known as pyridines. Pyridines are heterocyclic aromatic compounds, similar to benzene but with one nitrogen atom replacing a carbon atom in the ring structure. This compound is characterized by the presence of a chlorine atom at the 6th position and a methyl group at the 5th position on the pyridine ring, with an amine group at the 3rd position.
Synthetic Routes and Reaction Conditions:
Bromination and Amination: One common synthetic route involves the bromination of 5-methylpyridin-3-amine followed by amination. The bromination step typically uses bromine in the presence of a catalyst, such as iron(III) bromide, under controlled temperature conditions.
Suzuki-Miyaura Cross-Coupling: Another method involves the Suzuki-Miyaura cross-coupling reaction, where this compound is synthesized from commercially available pyridine derivatives using palladium-catalyzed reactions.
Industrial Production Methods: Industrial production of this compound often involves large-scale chemical synthesis using continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize by-products and maximize the efficiency of the reaction.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives, such as nitro compounds or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Substitution reactions, particularly nucleophilic substitution, can occur at the chlorine or methyl positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium(VI) oxide, and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst are often used.
Substitution: Nucleophiles such as ammonia or alkyl halides are used in substitution reactions, often under basic or acidic conditions.
Major Products Formed:
Oxidation: Nitro derivatives, carboxylic acids.
Reduction: Reduced amines.
Substitution: Alkylated or amino-substituted pyridines.
Mechanism of Action
Target of Action
It is known to be a key intermediate in the synthesis of lumacaftor , a drug used to treat cystic fibrosis. Therefore, it can be inferred that the targets of 6-Chloro-5-methylpyridin-3-amine would be related to the pathways affected by Lumacaftor.
Pharmacokinetics
It is known that the compound has high gastrointestinal absorption and is permeable to the blood-brain barrier . These properties could influence its bioavailability.
Biochemical Analysis
Biochemical Properties
It is known to have a high gastrointestinal absorption and is considered to be BBB permeant . It is not a substrate for P-glycoprotein, which is a major drug transporter in the body .
Cellular Effects
The specific cellular effects of 6-Chloro-5-methylpyridin-3-amine are currently unknown due to the limited research available. Given its use in the synthesis of Lumacaftor, it may indirectly influence cellular function through its role in this drug. Lumacaftor is known to improve the function of the CFTR protein, which is often defective in individuals with cystic fibrosis .
Molecular Mechanism
It is used in the Suzuki cross-coupling reaction to synthesize various pyridine derivatives . This reaction involves the coupling of an organoboron compound with a halide or pseudohalide using a palladium catalyst .
Scientific Research Applications
6-Chloro-5-methylpyridin-3-amine has various applications in scientific research, including:
Chemistry: It serves as a building block in the synthesis of more complex organic compounds.
Biology: The compound is used in the study of biological systems, particularly in the development of new pharmaceuticals.
Medicine: It is a precursor in the synthesis of drugs that target various diseases.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Comparison with Similar Compounds
6-Chloropyridin-2-amine
5-Methylpyridin-3-amine
6-Bromopyridin-2-amine
5-Bromo-6-chloropyridin-2-amine
This comprehensive overview provides a detailed understanding of 6-Chloro-5-methylpyridin-3-amine, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
6-chloro-5-methylpyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2/c1-4-2-5(8)3-9-6(4)7/h2-3H,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSBISZPNLZFTPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10485485 | |
| Record name | 6-Chloro-5-methylpyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10485485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38186-82-2 | |
| Record name | 6-Chloro-5-methylpyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10485485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Amino-6-chloro-5-methylpyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















